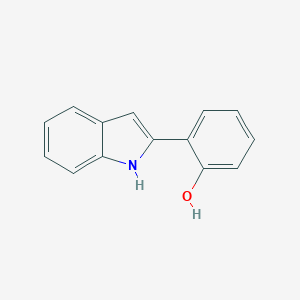

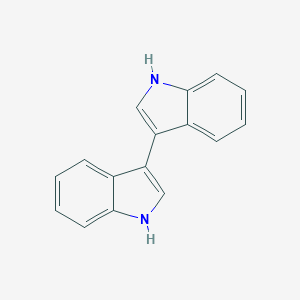

2-(1H-indol-2-yl)phenol

Descripción general

Descripción

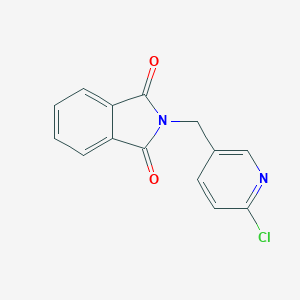

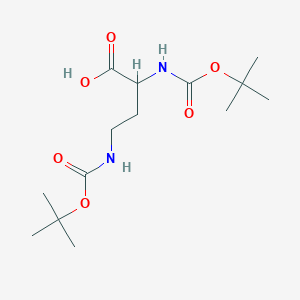

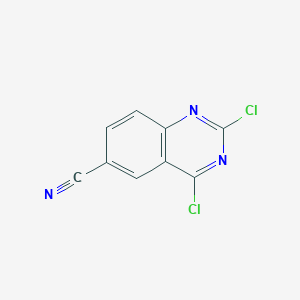

“2-(1H-indol-2-yl)phenol” is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.2438 daltons . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “2-(1H-indol-2-yl)phenol” involves various chemical reactions. For instance, a formal [5+1]‐annulation reaction was developed between prop‐2‐ynylsulfonium salts and 2‐(1H‐indol‐2‐yl)phenols .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-2-yl)phenol” is characterized by the presence of an indole and a phenol group . The compound’s structure has been determined using various spectroscopic techniques .Chemical Reactions Analysis

The compound participates in various chemical reactions. For example, it has been involved in a formal [5+1]‐annulation reaction with prop‐2‐ynylsulfonium salts .Physical And Chemical Properties Analysis

“2-(1H-indol-2-yl)phenol” is a solid at room temperature . It has a molecular weight of 209.243 Da and a density of 1.263±0.06 g/cm3 . The compound has a melting point of 161-162 °C and a predicted boiling point of 427.4±20.0 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including compounds related to 2-(1H-indol-2-yl)phenol, have been investigated for their effectiveness in preventing stainless steel corrosion in acidic environments. These Schiff bases show good inhibition efficiency, with mixed modes of inhibition predominantly controlling the cathodic reaction. The study incorporated various techniques like SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction, revealing the adsorption of inhibitor molecules on the stainless steel surface (Vikneshvaran & Velmathi, 2017).

Synthesis of Bioactive Molecules

1-(1H-indol-1-yl)ethanone derivatives, structurally related to 2-(1H-indol-2-yl)phenol, are significant in the synthesis of various bioactive molecules. These compounds have been evaluated for their effects on the COX-2 enzyme and tested for in-vivo analgesic and anti-inflammatory activities. The synthesis process involves the condensation of specific benzaldehyde with substituted aniline, with the derivatives showing promising biological properties (Kumar et al., 2022).

Preparation in Organic Synthesis

The preparation of 2-(3-methyleneindolin-2-yl)phenols, closely related to 2-(1H-indol-2-yl)phenol, has been achieved through a NaH-promoted C–C/C–O bond cleavage of fused indolines under mild conditions. This method offers a route to synthesize variants of 2-(1H-indol-2-yl)phenol in good to excellent yields (Liu et al., 2019).

Anti-inflammatory Applications

Chalcone derivatives involving 2-(1H-indol-2-yl)phenol structures have been synthesized and evaluated for their anti-inflammatory activity. These compounds were tested on animal models and showed promising results, indicating potential applications in treating inflammation-related disorders (Rehman, Saini, & Kumar, 2022).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZRPPBUMLPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351433 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)phenol | |

CAS RN |

4749-47-7 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-(1H-indol-2-yl)phenol in organic chemistry?

A1: 2-(1H-indol-2-yl)phenol serves as a versatile starting material for synthesizing various indole-fused heterocyclic compounds. This is due to the presence of both the phenol and indole moieties, which can participate in a variety of reactions. Research highlights its use in:

- Synthesis of Indole-Fused Benzoxepines: 2-(1H-indol-2-yl)phenol reacts with alkenylphenols under visible-light photocatalysis to yield indole-fused benzoxepines via an oxidative dehydrogenative [5 + 2] annulation. This reaction boasts atom efficiency, using oxygen as an oxidant and producing only water as a byproduct. []

- Synthesis of Indole-Fused Dibenzo[b,f][1,4]oxazepines: A transition-metal-free route utilizes 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes to create indole-fused dibenzo[b,f][1,4]oxazepines. The reaction proceeds through a Smiles rearrangement, showcasing the compound's ability to undergo this type of transformation. []

- Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones: Reacting 2-(1H-indol-2-yl)phenol with 4,5-dichloropyridazin-3-ones results in the formation of indole-fused pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. This reaction also highlights the Smiles rearrangement as a key step in achieving regioselectivity. []

- Synthesis of Indole-Fused Oxepines/Azepines: In the presence of FeCl3 catalyst, 2-(1H-indol-2-yl)phenol reacts with 2,3-dichloro quinoxaline/pyrazine to yield diverse oxepine and azepine fused N-heterocyclic derivatives. This reaction proceeds through a unique mechanism involving sequential C-C and C-X (X = O or N) bond formations to construct the central seven-membered ring. []

Q2: What is the significance of the Smiles rearrangement in the synthesis of compounds using 2-(1H-indol-2-yl)phenol?

A: The Smiles rearrangement plays a crucial role in achieving regioselectivity during the synthesis of various heterocyclic compounds using 2-(1H-indol-2-yl)phenol. [, ] This rearrangement, involving an intramolecular nucleophilic substitution, often dictates the final structure of the product. For instance, in synthesizing indole-fused dibenzo[b,f][1,4]oxazepines, the Smiles rearrangement is favored over a direct intramolecular cyclization, leading to different regioisomers. [] This preference for the Smiles pathway highlights its importance in controlling the reaction outcome and obtaining desired product selectivity.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from 2-(1H-indol-2-yl)phenol?

A: While the provided research articles focus on synthetic methodology and less on biological activity, the synthesis of various indole-fused heterocycles from 2-(1H-indol-2-yl)phenol offers an excellent starting point for SAR studies. [, , , ] By systematically modifying the substituents on the indole and phenol rings, as well as on the newly formed heterocyclic core, researchers can investigate the impact of these changes on biological activity, potency, and selectivity. This approach could lead to the discovery of novel compounds with improved pharmaceutical profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)